molecular formula C13H23ClO4 B12289283 Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Cat. No.: B12289283
M. Wt: 278.77 g/mol
InChI Key: TXLXWCARAPIXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-[(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate: is a chemical compound with the molecular formula C13H23ClO4 and a molecular weight of 278.77 g/mol . It is characterized by a dioxane ring structure with a chloromethyl group and a tert-butyl ester group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate involves the reaction of tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate with a chlorinating agent . The reaction is typically carried out in an inert atmosphere at a controlled temperature to ensure the stability of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction mixture is often heated and stirred for an extended period to achieve a high yield. After the reaction, the product is purified through extraction and distillation processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-[(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted dioxane derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-[(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is used as an intermediate in the synthesis of complex molecules. It serves as a building block for the preparation of various organic compounds .

Biology and Medicine: In biological and medical research, this compound is used in the development of pharmaceuticals and bioactive molecules. It is studied for its potential therapeutic properties and its role in drug design .

Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. It is utilized in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 2-[(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate involves its interaction with specific molecular targets. The chloromethyl group can react with nucleophiles, leading to the formation of new chemical bonds. The dioxane ring structure provides stability and reactivity, making it a versatile compound in various chemical reactions.

Comparison with Similar Compounds

  • tert-Butyl 2-[(4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
  • tert-Butyl 2-[(4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
  • tert-Butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Uniqueness: tert-Butyl 2-[(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is unique due to its chloromethyl group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it valuable in specific synthetic applications where chloromethyl substitution is required.

Properties

IUPAC Name

tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLXWCARAPIXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)CCl)CC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.